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Compound of Interest

Compound Name: DAPI (dilactate)

Cat. No.: B12048084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent staining of nuclei in yeast

and fungal cells using 4',6-diamidino-2-phenylindole (DAPI). DAPI is a blue-fluorescent DNA

stain that binds strongly to A-T rich regions in the minor groove of DNA. This characteristic

makes it an excellent tool for visualizing nuclear material, assessing nuclear morphology, and

analyzing key cellular processes such as the cell cycle and apoptosis.

Principle of DAPI Staining
DAPI exhibits minimal fluorescence in solution but shows a significant increase in fluorescence

quantum yield upon binding to DNA. The excitation maximum of DAPI bound to double-

stranded DNA is approximately 358 nm, with an emission maximum at 461 nm. While it can

also bind to RNA, the fluorescence is weaker and emits at a longer wavelength. This specificity

for DNA allows for clear visualization of the nucleus with little background from the cytoplasm.

In yeast and fungi, proper fixation and permeabilization of the cell wall and membrane are

crucial for the dye to access the nuclear DNA.

Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for

successful DAPI staining in yeast and fungal cells, as derived from various established

protocols.
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Table 1: DAPI Staining Parameters for Yeast Cells (Saccharomyces cerevisiae)

Parameter For Fixed Cells For Live Cells

Fixative
70% Ethanol or 3.7%

Formaldehyde
Not Applicable

Permeabilization
70% Ethanol or 0.1% Triton X-

100

Not typically required, but

efficiency is lower

DAPI Concentration 0.1 - 1 µg/mL[1][2][3] 2.5 - 10 µg/mL[2][3][4]

Incubation Time 5 - 30 minutes[5][6] 15 - 60 minutes[2][4]

Incubation Temp. Room Temperature Room Temperature

Table 2: DAPI Staining Parameters for Fungal Cells (e.g., Aspergillus, Candida, Neurospora)

Parameter
General Protocol for Fixed Fungal
Hyphae/Spores

Fixative
3:1 Ethanol:Acetic Acid, 2-4%

Formaldehyde/Paraformaldehyde[1][7]

Permeabilization
Often included in fixation step or with detergents

like Triton X-100

DAPI Concentration 0.1 - 1 µg/mL[1]

Incubation Time
10 - 70 minutes (can be longer, e.g., overnight

for some species)[7][8]

Incubation Temp. Room Temperature or 4°C

Experimental Protocols
Protocol 1: DAPI Staining of Fixed Yeast Cells
(Saccharomyces cerevisiae)
This protocol is suitable for routine nuclear visualization and cell cycle analysis.
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Materials:

Yeast culture in exponential growth phase

Phosphate-Buffered Saline (PBS), pH 7.4

70% Ethanol, ice-cold

DAPI stock solution (1 mg/mL in deionized water or DMSO)

Staining solution (1 µg/mL DAPI in PBS)

Mounting medium (e.g., glycerol with an antifade agent)

Microscope slides and coverslips

Procedure:

Cell Harvest: Harvest approximately 1 x 10^7 yeast cells by centrifugation at 3,000 x g for 5

minutes.

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the

supernatant.

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Incubate for at least 1

hour at 4°C. Cells can be stored at -20°C for several weeks.[5]

Rehydration and Permeabilization: Centrifuge the fixed cells and discard the ethanol.

Resuspend the pellet in 1 mL of PBS. For enhanced permeabilization, a solution of PBS with

0.1% Triton X-100 can be used. Incubate for 5-10 minutes at room temperature.[5]

Washing: Wash the cells twice with 1 mL of PBS.

DAPI Staining: Resuspend the cell pellet in 100-500 µL of DAPI staining solution (1 µg/mL).

Incubate for 15 minutes at room temperature in the dark.[3]

Final Washes: Wash the cells twice with 1 mL of PBS to remove excess DAPI.
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Mounting and Visualization: Resuspend the final cell pellet in a small volume (20-50 µL) of

PBS or mounting medium. Place a drop on a microscope slide, cover with a coverslip, and

seal.

Microscopy: Visualize using a fluorescence microscope with a DAPI filter set (Excitation

~360 nm, Emission ~460 nm).

Protocol 2: DAPI Staining of Live Yeast Cells
This protocol is for observing nuclear dynamics in living cells, though staining may be less

efficient than in fixed cells.

Materials:

Yeast culture in exponential growth phase

Culture medium

DAPI stock solution (1 mg/mL)

PBS, pH 7.4

Procedure:

Cell Culture: Grow yeast cells to the desired density in liquid culture medium.

DAPI Addition: Add DAPI directly to the culture to a final concentration of 2.5-10 µg/mL.[3][4]

Incubation: Incubate the culture for an additional 30-60 minutes under normal growth

conditions.[4]

Harvesting and Washing: Harvest the cells by centrifugation and wash once with PBS to

reduce background fluorescence.

Visualization: Resuspend the cells in a small volume of PBS or fresh medium and observe

immediately under a fluorescence microscope.
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Protocol 3: DAPI Staining of Filamentous Fungi (e.g.,
Aspergillus nidulans)
This protocol is adapted for the staining of hyphae and conidia.

Materials:

Fungal mycelia or conidia

Fixative solution (e.g., 3:1 ethanol:acetic acid or 4% paraformaldehyde in PBS)

PBS, pH 7.4

DAPI staining solution (0.5-1 µg/mL in PBS)

Mounting medium

Procedure:

Sample Collection: Collect a small portion of the fungal mycelium or a suspension of conidia.

Fixation: Immerse the fungal material in the fixative solution for at least 30-60 minutes at

room temperature.[1]

Washing: Wash the fixed material twice with PBS to remove the fixative.

Staining: Incubate the sample in the DAPI staining solution for 20-30 minutes at room

temperature in the dark.

Destaining: Wash the sample several times with PBS to remove unbound dye.

Mounting and Visualization: Mount the stained sample on a microscope slide with a drop of

mounting medium and a coverslip for observation.

Visualizations
Experimental Workflow for DAPI Staining of Fixed Yeast
Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fgsc.net [fgsc.net]

2. biotium.com [biotium.com]

3. DAPI Staining of Yeast Nuclei – Tapia Lab | CSUCI [tapialab.cikeys.com]

4. sbs.utexas.edu [sbs.utexas.edu]

5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

7. Fungal Bioreporters to Monitor Outcomes of Aspergillus: Host–Cell Interactions - PMC
[pmc.ncbi.nlm.nih.gov]

8. newprairiepress.org [newprairiepress.org]

To cite this document: BenchChem. [Application Notes and Protocols for DAPI Staining in
Yeast and Fungal Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12048084#dapi-staining-protocol-for-yeast-and-
fungal-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12048084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

